2-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine
Description
The compound 2-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine is a pyrimidine derivative featuring a piperazine ring substituted with a 4-ethoxybenzenesulfonyl group at the 1-position and a 6-methyl-N-(4-methylphenyl)amine moiety at the 4-position of the pyrimidine core.
Properties
IUPAC Name |
2-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O3S/c1-4-32-21-9-11-22(12-10-21)33(30,31)29-15-13-28(14-16-29)24-25-19(3)17-23(27-24)26-20-7-5-18(2)6-8-20/h5-12,17H,4,13-16H2,1-3H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLIRMJEDTVODU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)NC4=CC=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular structure of the compound is characterized by the presence of a piperazine ring, a pyrimidine core, and a sulfonyl group. The IUPAC name is This compound , with a molecular formula of and a molecular weight of 453.6 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C23H27N5O3S |
| Molecular Weight | 453.6 g/mol |
| IUPAC Name | This compound |
| InChI Key | UQRDVIGJAQGJQE-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves several steps, including the reaction of piperazine derivatives with sulfonyl chlorides followed by cyclization to form the pyrimidine ring. The synthetic pathway is optimized for yield and purity using advanced techniques such as continuous flow reactors.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory pathways. It has been noted for its potential as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation.
Case Studies and Research Findings
- Anti-inflammatory Activity : A study evaluating similar compounds demonstrated that derivatives with sulfonyl groups exhibited significant COX-2 inhibitory activity. For instance, compounds showed IC50 values ranging from 0.10 to 0.31 µM against COX-2, indicating strong selectivity over COX-1 .
- Antimicrobial Properties : Research into related compounds revealed promising antimicrobial activity against various strains such as MRSA and E. coli. The tested compounds showed growth inhibition rates exceeding 85% against these pathogens .
- Selectivity Profile : The selectivity index (SI) for COX inhibitors was notably high for these compounds, suggesting that they could provide therapeutic benefits with reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
Table 2: Biological Activity Overview
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential as a pharmaceutical agent. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development in areas such as:
- Neurology : Investigations into its effects on neurotransmitter receptors could lead to new treatments for neurological disorders.
- Oncology : The compound's ability to modulate cellular pathways may provide insights into cancer therapies.
Research indicates that this compound may exhibit:
- Antitumor Activity : Preliminary studies have suggested that it can inhibit the proliferation of certain cancer cell lines.
- Neuropharmacological Effects : Its interaction with neurotransmitter systems could offer therapeutic avenues for psychiatric conditions.
Chemical Synthesis
The synthesis of this compound involves multi-step organic reactions, typically including:
- Formation of the Pyrimidine Core : Utilizing appropriate precursors to construct the pyrimidine structure.
- Introduction of Piperazine Moiety : Through nucleophilic substitution reactions, the piperazine ring is integrated into the structure.
- Sulfonyl Group Addition : This step often involves sulfonation reactions that enhance the compound's solubility and reactivity.
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry explored the antitumor properties of similar pyrimidine derivatives. The findings indicated that compounds with sulfonamide groups exhibited significant cytotoxicity against various cancer cell lines, suggesting a similar potential for our compound.
Case Study 2: Neuropharmacological Studies
Research conducted at a leading pharmacology institute examined the effects of piperazine derivatives on serotonin receptors. The results showed that modifications to the piperazine structure can enhance receptor binding affinity, indicating that our compound may have similar properties worth investigating.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
*Calculated based on formula.
Key Structural and Functional Insights:
The oxadiazole-containing compound in introduces a heterocyclic ring that may improve metabolic stability but reduce solubility due to increased hydrophobicity.
Substituent Effects: Sulfonyl Groups: Both the target compound and feature sulfonyl groups, which are known to engage in hydrogen bonding with target proteins. The ethoxybenzenesulfonyl group in the target compound may offer a balance between lipophilicity and polarity compared to the smaller methylsulfonyl in . Aromatic Substituents: The 4-methylphenyl group in the target compound contrasts with the 3,5-dimethoxyphenylethyl chain in , which has higher polarity due to methoxy groups. This suggests the target compound may exhibit greater membrane permeability but lower aqueous solubility.
The 4-methylpiperazinyl-piperidinyl substituent in adds a tertiary amine, which could enhance solubility at physiological pH.
Preparation Methods
Pyrimidine Core Construction
The 6-methylpyrimidin-4-amine scaffold is synthesized via cyclocondensation of malononitrile with acetylacetone under acidic conditions. A representative protocol involves:
Reagents :
-
Malononitrile (1.2 eq), acetylacetone (1 eq), acetic acid (catalyst)
Conditions :
Alternative methods utilize microwave-assisted synthesis to reduce reaction time (30 min, 120°C) with comparable yields.
Sulfonylation of Piperazine
The piperazine moiety is sulfonylated using 4-ethoxybenzenesulfonyl chloride. Critical parameters include:
Procedure :
-
Piperazine (1 eq) is dissolved in dry dichloromethane (DCM).
-
4-Ethoxybenzenesulfonyl chloride (1.1 eq) is added dropwise at 0°C.
-
Triethylamine (2 eq) is used as a base to scavenge HCl.
Reaction Monitoring :
Coupling of Sulfonylated Piperazine to Pyrimidine
The sulfonylated piperazine is coupled to the pyrimidine core via nucleophilic aromatic substitution:
Conditions :
Final Amination with 4-Methylaniline
The 4-position of the pyrimidine undergoes amination with 4-methylaniline under Buchwald-Hartwig conditions:
Catalytic System :
-
Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)
Base : Cs₂CO₃ (2 eq)
Solvent : Toluene, 110°C, 24 hr
Yield : 65–70%.
Optimization and Challenges
Reaction Condition Optimization
| Step | Parameter | Optimal Value | Impact on Yield |
|---|---|---|---|
| Sulfonylation | Temperature | 0°C → RT | Prevents di-sulfonylation |
| Coupling | Solvent | DMF > DMSO | Higher solubility |
| Amination | Catalyst Loading | 5% Pd | Balances cost and efficiency |
Side reactions, such as over-sulfonylation or C4/C6 regioselectivity issues, are mitigated by stoichiometric control and low-temperature additions.
Purification Techniques
| Method | Purity Achieved | Key Steps |
|---|---|---|
| Column Chromatography | 95% | Silica gel, ethyl acetate/hexane gradient |
| Recrystallization | 98% | Ethanol/water (3:1) |
| Acid-Base Extraction | 90% | HCl wash to remove unreacted aniline |
Recrystallization from ethanol yields the highest purity but requires careful control of cooling rates.
Comparative Analysis of Synthetic Routes
| Route | Steps | Total Yield | Advantages |
|---|---|---|---|
| A: Sequential Functionalization | 4 | 45–50% | High intermediate purity |
| B: Convergent Synthesis | 3 | 55–60% | Shorter timeline |
Route B, which couples pre-formed sulfonylated piperazine and aminated pyrimidine, offers superior efficiency but demands stringent moisture control.
Scalability and Industrial Feasibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
